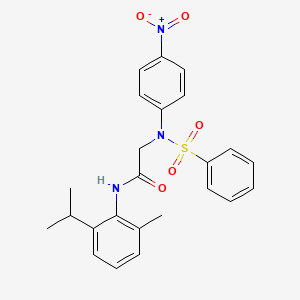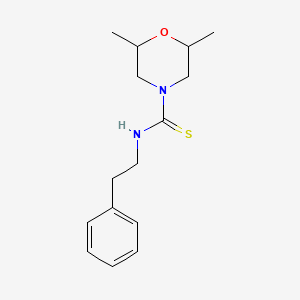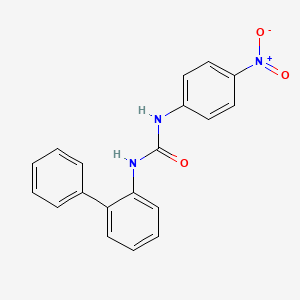![molecular formula C18H21N3O2 B4131945 N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide](/img/structure/B4131945.png)
N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide
Descripción general
Descripción
N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide, also known as MPAB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated through numerous studies.
Aplicaciones Científicas De Investigación
N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide has been shown to have neuroprotective effects. N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide involves its binding to a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. By binding to the sigma-1 receptor, N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide can modulate these processes and produce a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium ion channels, the regulation of neurotransmitter release, and the inhibition of cancer cell growth. N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. However, one limitation of using N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide in lab experiments is its relatively low potency, which may require the use of high concentrations of the compound.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide. One area of interest is in the development of more potent analogs of N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide that may be useful in the treatment of neurodegenerative diseases. Another area of research is in the study of the long-term effects of N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide on the brain and other organs. Finally, N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide may also be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
Conclusion:
In conclusion, N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its mechanism of action involves its binding to the sigma-1 receptor, and it has been shown to have a variety of biochemical and physiological effects. N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide has potential applications in the treatment of neurodegenerative diseases and cancer, and there are several future directions for research on this compound.
Propiedades
IUPAC Name |
N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)16(21-17(22)14-8-4-3-5-9-14)18(23)20-12-15-10-6-7-11-19-15/h3-11,13,16H,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALUHLIJGCIEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorophenyl)-3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4131878.png)


![2-{4-[(bicyclo[2.2.1]hept-2-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4131896.png)
![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)

![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131913.png)
![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-diethyl-2,4-imidazolidinedione](/img/structure/B4131918.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4131919.png)



![7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4131944.png)